![molecular formula C15H8ClF3N2OS B2982974 N-(4-chlorophenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide CAS No. 320420-33-5](/img/structure/B2982974.png)
N-(4-chlorophenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide
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Description
“N-(4-chlorophenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide” is a complex organic compound. It contains a thieno[3,2-b]pyridine core, which is a type of heterocyclic compound. These types of compounds are often used in the development of pharmaceuticals and other biologically active compounds .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For example, trifluoromethyl ketones (TFMKs) are often used as synthons in the construction of fluorinated pharmacons . Additionally, Stille coupling reactions are commonly used in the synthesis of polymers based on thiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Single-crystal X-ray diffraction is a common method used to determine the structure of such compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. For example, the polymers based on thiophene derivatives are synthesized through a Stille coupling reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the band gaps of resultant polymers decrease continuously when introducing thiophene derivatives with increasing sizes as the linkage units .Scientific Research Applications
Synthesis of Heterocyclic Compounds
One of the primary applications of this compound is in the synthesis of heterocyclic compounds. Abdel-rahman et al. (2003) explored reactions of 2-functionalized 3-amino-4-aryl-6-(2′-thienyl)-thieno[2,3-b]pyridines, leading to the creation of new pyridothienopyrimidines, pyridothienotriazines, and related fused tetracyclic systems. This work demonstrates the compound's utility in constructing complex molecular architectures essential for pharmaceuticals and agrochemicals (Abdel-rahman, Bakhite, Mohamed, & Thabet, 2003).
Development of Polyamides
Another significant application is in the development of new materials. Ghaemy, Nasab, and Alizadeh (2010) synthesized new soluble polyamides using an unsymmetrical diamine monomer bearing a bulky triaryl pyridine pendent group. The resulting polyamides demonstrated medium molecular weights and good thermal stability, with potential applications in coatings and high-performance plastics (Ghaemy, Nasab, & Alizadeh, 2010).
Microwave-Assisted Synthesis
Hesse, Perspicace, and Kirsch (2007) reported on the microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives from the compound, showcasing a rapid and efficient method to obtain thieno[2,3-d]pyrimidin-4-one derivatives. This approach highlights the compound's versatility in facilitating swift reactions, crucial for accelerating drug discovery and development processes (Hesse, Perspicace, & Kirsch, 2007).
Exploration of Antimicrobial Properties
Additionally, Abdel-rahman, Bakhite, and Al-Taifi (2002) explored the antimicrobial potential of new pyridothienopyrimidines and pyridothienotriazines derived from the compound. This research underscores the compound's role in generating bioactive molecules with potential therapeutic applications (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
properties
IUPAC Name |
N-(4-chlorophenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2OS/c16-9-1-3-10(4-2-9)21-14(22)13-6-11-12(23-13)5-8(7-20-11)15(17,18)19/h1-7H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDSVFZFDBTZLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=C(S2)C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide |
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